molecular formula C10H14N2O4S B2727360 N-(4-nitrophenyl)-N-propylmethanesulfonamide CAS No. 1820638-90-1

N-(4-nitrophenyl)-N-propylmethanesulfonamide

Cat. No.: B2727360
CAS No.: 1820638-90-1
M. Wt: 258.29
InChI Key: XCTOOKPFFUTRFN-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N-propylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-nitroaniline with propylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-nitroaniline is reacted with propylamine in the presence of a base, such as triethylamine, to form N-(4-nitrophenyl)-N-propylamine.

    Step 2: The resulting N-(4-nitrophenyl)-N-propylamine is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.

    Substitution: Nucleophiles such as amines or thiols, and suitable solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-aminophenyl)-N-propylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Hydrolysis: Breakdown products including 4-nitroaniline and methanesulfonic acid.

Scientific Research Applications

N-(4-nitrophenyl)-N-propylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-N-methylmethanesulfonamide
  • N-(4-nitrophenyl)-N-ethylmethanesulfonamide
  • N-(4-nitrophenyl)-N-butylmethanesulfonamide

Uniqueness

N-(4-nitrophenyl)-N-propylmethanesulfonamide is unique due to its specific combination of a nitrophenyl group, a propyl chain, and a methanesulfonamide moiety

Properties

IUPAC Name

N-(4-nitrophenyl)-N-propylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTOOKPFFUTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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